N-(4-acetylphenyl)adamantane-1-carboxamide
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Description
“N-(4-acetylphenyl)adamantane-1-carboxamide” is a chemical compound with the molecular formula C19H23NO2 . It is a derivative of adamantane, a type of compound known for its unique cage-like structure .
Synthesis Analysis
The synthesis of N-aryladamantane-1-carboxamides, such as “this compound”, can be achieved by reacting adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine . The reaction is typically carried out by heating an equimolar mixture of the reactants in acetonitrile under reflux for 8 hours . This method provides a one-step procedure for the synthesis of N-substituted adamantane-1-carboxamides in high yields .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an adamantane core, which is a type of compound known for its unique cage-like structure . Attached to this core is a carboxamide group, which is linked to a 4-acetylphenyl group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically centered around its carboxamide group . For instance, in the synthesis process, the carboxamide group is formed through a reaction between adamantane-1-carboxylic acid and an aromatic amine .Scientific Research Applications
Medicinal Chemistry
Adamantane derivatives have diverse applications in the field of medicinal chemistry . The unique structural, biological, and stimulus-responsive properties of these compounds make them suitable for various therapeutic applications .
Catalyst Development
Adamantane derivatives are also used in catalyst development . Their unique stability and reactivity compared to simple hydrocarbon derivatives make them ideal for this purpose .
Nanomaterials
In the field of nanomaterials, adamantane derivatives are used due to their unique structural properties . They can help in the creation of materials with specific properties at the nanoscale .
Drug Delivery Systems
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems . It can be incorporated into structures like liposomes, cyclodextrins, and dendrimers .
Surface Recognition
Adamantane derivatives are used in surface recognition studies . The adamantane moiety serves as an anchor in the lipid bilayer of liposomes, which has promising applications in targeted drug delivery and surface recognition .
Organic Synthesis
Adamantane derivatives are used in organic synthesis . They can be used in the production of various other compounds, contributing to the advancement of organic chemistry .
properties
IUPAC Name |
N-(4-acetylphenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-12(21)16-2-4-17(5-3-16)20-18(22)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMRQHBDPMLFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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